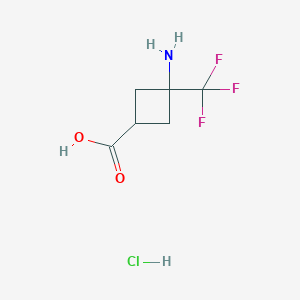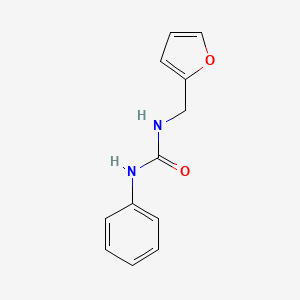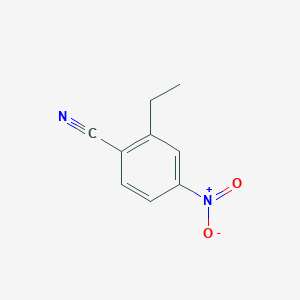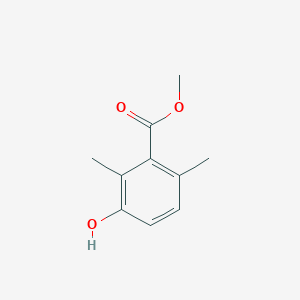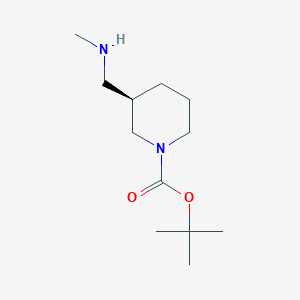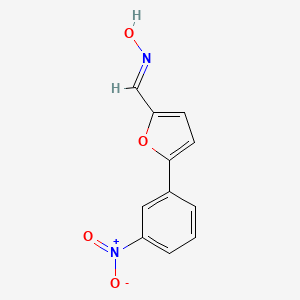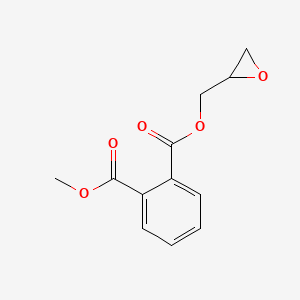
2,5-Dimethoxybenzene-1,4-diol
Overview
Description
2,5-Dimethoxybenzene-1,4-diol is an organic compound with the molecular formula C8H10O4. It is a derivative of hydroquinone, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring.
Mechanism of Action
Target of Action
It has been suggested that similar compounds may interact with various cancer cell lines
Mode of Action
It is known that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 1,4-Benzenediol, 2,5-dimethoxy- may interact with its targets to disrupt normal cell function and promote cell death.
Biochemical Pathways
It has been suggested that similar compounds may affect the wnt signaling pathway, cell adhesion molecules, and actin cytoskeleton regulation . These pathways play crucial roles in cell growth, differentiation, and survival.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 1,4-Benzenediol, 2,5-dimethoxy- may have similar effects.
Biochemical Analysis
Biochemical Properties
1,4-Benzenediol, 2,5-dimethoxy- plays a significant role in biochemical reactions, particularly those involving redox processes. It acts as an electron donor and participates in redox cycling, which can generate reactive oxygen species (ROS). This compound interacts with various enzymes and proteins, including oxidoreductases and peroxidases. For instance, it can be oxidized by peroxidases to form quinones, which can further participate in redox cycling, leading to the production of ROS. These interactions highlight the compound’s potential role in oxidative stress and its impact on cellular redox homeostasis .
Cellular Effects
The effects of 1,4-Benzenediol, 2,5-dimethoxy- on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate ROS can lead to oxidative stress, which affects various cellular processes. For example, oxidative stress can activate signaling pathways such as the MAPK and NF-κB pathways, leading to changes in gene expression and inflammatory responses. Additionally, 1,4-Benzenediol, 2,5-dimethoxy- can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, 1,4-Benzenediol, 2,5-dimethoxy- exerts its effects through several mechanisms. It can undergo oxidation to form quinones, which can covalently modify proteins and other biomolecules, leading to changes in their function. The compound can also inhibit or activate enzymes involved in redox reactions, such as oxidoreductases. Furthermore, the generation of ROS by 1,4-Benzenediol, 2,5-dimethoxy- can lead to oxidative damage to DNA, proteins, and lipids, thereby affecting cellular function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzenediol, 2,5-dimethoxy- can change over time due to its stability and degradation. The compound is relatively stable under certain conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to 1,4-Benzenediol, 2,5-dimethoxy- can lead to cumulative oxidative damage in cells, affecting their function and viability. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 1,4-Benzenediol, 2,5-dimethoxy- in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 1,4-Benzenediol, 2,5-dimethoxy- can cause adverse effects such as tissue damage, inflammation, and organ dysfunction .
Metabolic Pathways
1,4-Benzenediol, 2,5-dimethoxy- is involved in various metabolic pathways, including those related to redox reactions and oxidative stress. It can be metabolized by enzymes such as cytochrome P450s and peroxidases, leading to the formation of quinones and other metabolites. These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, 1,4-Benzenediol, 2,5-dimethoxy- can influence metabolic flux and the levels of key metabolites, further modulating cellular function .
Transport and Distribution
Within cells and tissues, 1,4-Benzenediol, 2,5-dimethoxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and its ability to interact with target biomolecules. For example, its accumulation in certain organelles can enhance its effects on redox processes and oxidative stress .
Subcellular Localization
The subcellular localization of 1,4-Benzenediol, 2,5-dimethoxy- is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum can influence its interactions with biomolecules and its impact on cellular processes. For instance, its presence in mitochondria can enhance its role in mitochondrial redox regulation and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxybenzene-1,4-diol can be synthesized through several methods. One common synthetic route involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethoxybenzene-1,4-diol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzene-1,4-diol: Similar in structure but with methyl groups instead of methoxy groups.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Contains aldehyde groups instead of hydroxyl groups.
1,4-Dimethoxybenzene: Lacks the hydroxyl groups present in 2,5-Dimethoxybenzene-1,4-diol.
Uniqueness
This compound is unique due to its combination of methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,5-dimethoxybenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCPHKWYYCHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927653 | |
| Record name | 2,5-Dimethoxybenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-13-9 | |
| Record name | 1,4-Benzenediol, 2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC139147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethoxybenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxybenzene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


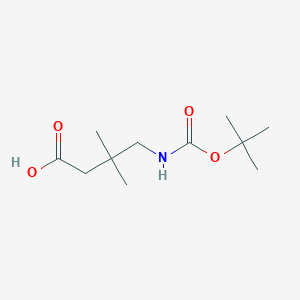
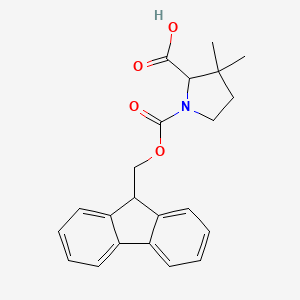

![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
